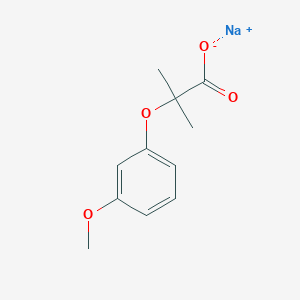

2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt

Descripción

2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt is a sodium salt derivative of the corresponding propionic acid, characterized by a 3-methoxy-substituted phenoxy group and a methyl branch at the α-carbon of the carboxylic acid. Its molecular formula is C₁₁H₁₃NaO₄, with a CAS number 17653-94-0 . The compound is primarily utilized as a pharmaceutical intermediate due to its enhanced water solubility compared to the free acid form. The sodium salt formation improves bioavailability, making it suitable for drug formulations requiring aqueous compatibility.

Propiedades

IUPAC Name |

sodium;2-(3-methoxyphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4.Na/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPILHJSYUAYJPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=CC(=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt, commonly referred to as Na-PMP, is a sodium salt derivative of 2-(3-methoxy-phenoxy)-2-methylpropanoic acid. This compound has garnered attention for its unique biological activities, particularly in the modulation of sweetness perception. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C12H14NaO4

- Molecular Weight : Approximately 232.21 g/mol

- Structure : Characterized by the presence of a methoxy group and a phenoxy group, which contribute to its distinctive chemical properties.

Sweetness Modulation

Research indicates that Na-PMP acts primarily as a sweetness inhibitor . It selectively inhibits sweetness perception by functioning as a competitive inhibitor at sweet taste receptors. The following key findings illustrate its biological activity:

- Inhibition of Sweetness : Na-PMP has been shown to significantly reduce the sweetness intensity of various sweeteners. In a study involving 15 different sweeteners (including sucrose, glucose, and several artificial sweeteners), Na-PMP at concentrations of 250 and 500 ppm blocked sweetness intensity for 12 out of the 15 tested sweeteners .

- Selective Enhancement : Interestingly, when pre-rinsed with Na-PMP, certain sweeteners like monoammonium glycyrrhizinate and thaumatin exhibited enhanced sweetness perception, suggesting that Na-PMP can sensitize sweetener receptors under specific conditions .

Case Studies

-

Study on Sweetness Inhibition :

- Objective : To determine the effect of Na-PMP on sweetness intensity ratings.

- Methodology : A trained panel evaluated the sweetness intensity of various sweeteners in mixtures with Na-PMP.

- Results : The compound significantly reduced sweetness ratings for most tested sweeteners while enhancing those for specific compounds post-rinse .

- Optical Purity and Efficacy :

Applications

Na-PMP's ability to modulate sweetness makes it particularly valuable in the food industry. Its applications include:

- Low-Calorie Sweeteners : Used in formulating low-calorie products by reducing perceived sweetness without adding calories.

- Dietary Products : Enhances flavor profiles in dietary foods while maintaining lower sugar content.

Research Findings Summary

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Methoxy groups enhance water solubility and reduce toxicity compared to chlorinated analogs, making the sodium salt preferable in pharmaceuticals. Chlorinated derivatives, while potent, face environmental and regulatory challenges .

- Salt vs. Free Acid : Sodium salts improve bioavailability, whereas free acids or esters (e.g., ethyl form) are used in synthesis or formulations requiring controlled release .

- Positional Isomerism : Meta-substitution (target compound) vs. para-substitution (Lactisole) drastically alters biological activity, underscoring the importance of structural precision in drug design .

Métodos De Preparación

Nucleophilic Substitution Reaction

- Starting materials: 3-methoxyphenol (or resorcinol derivatives), α-chloropropionic acid esters (e.g., S-methyl 2-chloropropionate)

- Reagents: Sodium hydroxide or other bases to generate the phenolate ion

- Solvents: Water or mixed aqueous-organic media

- Conditions: Heating to moderate temperatures (70–80°C) for several hours (typically 8 hours) to promote nucleophilic substitution of the halogen on the propionic ester by the phenolate oxygen

- Reaction monitoring: Thin-layer chromatography (TLC) or plate tracking to ensure completion

Hydrolysis and Acidification

- After substitution, the ester intermediate is hydrolyzed under reflux with sodium hydroxide in water.

- The reaction mixture is acidified with dilute hydrochloric acid to pH 1.5–2.5 to precipitate the free acid.

- Extraction with ethyl acetate or 4-methyl-2-pentanone separates the organic phase containing the acid.

- Solvent removal by distillation yields a white solid acid, which is recrystallized from 10% aqueous ethanol to improve purity.

Conversion to Sodium Salt

- The purified 2-(3-Methoxy-phenoxy)-2-methyl-propionic acid is reacted with an equimolar amount of sodium hydroxide, sodium carbonate, or sodium bicarbonate in aqueous solution.

- The mixture is stirred until neutralization is complete, followed by removal of water under reduced pressure.

- The resulting solid sodium salt is isolated with typical yields around 58–60% with high enantiomeric excess (ee ~97.5% reported for related 4-methoxy derivatives).

Representative Preparation Procedure (Adapted from Related 4-Methoxy Derivative Patents)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Mixing of phenol and α-chloropropionate ester | 3-Methoxyphenol, S-methyl 2-chloropropionate, NaOH (partial) | Reaction at 70–81°C for 8 h |

| 2 | Completion of substitution and cooling | Reaction mixture cooled to room temperature | TLC monitoring |

| 3 | Acidification | Dilute HCl added to pH 5–6 | Converts excess phenolate to phenol |

| 4 | Extraction | 4-methyl-2-pentanone or ethyl acetate | Separation of organic and aqueous layers |

| 5 | Solvent removal and crystallization | Vacuum distillation, recrystallization in 10% ethanol | Purifies acid intermediate |

| 6 | Neutralization | Equimolar NaOH aqueous solution | Forms sodium salt |

| 7 | Drying | Removal of water under reduced pressure | Isolates sodium salt solid |

Research Findings and Analysis

- Purity and Yield: Using high purity starting materials (≥99%) and controlled pH during acidification leads to high purity products with yields around 58.9% for the acid intermediate and good conversion to sodium salt.

- Reaction Efficiency: The substitution reaction requires moderate heating and prolonged reaction time (~8 hours) to achieve completion, with monitoring by TLC essential to prevent overreaction or side reactions.

- Side Reactions: Potential side reactions include disubstitution on phenolic hydroxyl groups and hydrolysis of α-chloropropionic acid under basic conditions, which can be minimized by controlling stoichiometry and reaction conditions.

- Environmental and Cost Considerations: The described methods avoid the use of highly toxic reagents such as diazomethane and expensive solvents like methyl sulfoxide, making the process more suitable for industrial scale-up with reduced pollution and cost.

Comparative Table of Key Parameters in Preparation

| Parameter | Typical Value / Condition | Comments |

|---|---|---|

| Phenol purity | ≥ 99% | Ensures minimal side reactions |

| α-Chloropropionate ester | S-methyl 2-chloropropionate, ≥ 99% | Key alkylating agent |

| Base | NaOH, Na2CO3, or NaHCO3 | Used for substitution and neutralization |

| Reaction temperature | 70–81 °C | Optimal for substitution reaction |

| Reaction time | 8 hours | Ensures complete substitution |

| Acidification pH | 1.5–2.5 (final acid precipitation) | Controls product isolation |

| Extraction solvent | Ethyl acetate or 4-methyl-2-pentanone | Efficient phase separation |

| Recrystallization solvent | 10% aqueous ethanol | Improves purity |

| Yield of acid intermediate | ~58.9% | Moderate yield, high enantiomeric excess |

| Enantiomeric excess (ee) | ~97.5% | Indicates optical purity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation and purity assessment of 2-(3-methoxy-phenoxy)-2-methyl-propionic acid sodium salt?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) for structural elucidation. For example, -NMR can resolve methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm), while HR-MS confirms the molecular ion peak (e.g., [M+Na] at m/z 294.1). Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30 v/v) as the mobile phase .

Q. How can synthesis conditions be optimized for this sodium salt derivative?

- Methodological Answer : Key variables include reaction temperature (70–90°C for ester hydrolysis), stoichiometry of sodium hydroxide (1.1–1.3 equivalents), and solvent polarity (e.g., ethanol/water mixtures). Purification via recrystallization in acetone/water (9:1 v/v) yields >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and iodine vapor visualization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use nitrile gloves and lab coats to prevent skin contact. Store in airtight containers at 4°C, away from oxidizing agents. Emergency showers and eye wash stations must be accessible, and contaminated clothing should be laundered separately using specialized detergents .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C for 4 weeks. Analyze degradation products using LC-MS. For example, acidic conditions may hydrolyze the ester group, while alkaline conditions could degrade the methoxy substituent .

Advanced Research Questions

Q. What strategies are effective for investigating metabolic pathways of this compound in biological systems?

- Methodological Answer : Use UPLC-ESI-QTOF-MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites in rat liver microsomes. Compare fragmentation patterns with synthetic standards (e.g., reduced fenofibric acid derivatives) . Dose-response studies in Sprague-Dawley rats can clarify bioaccumulation risks.

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or enantiomeric variations. Validate bioactivity using orthogonal assays (e.g., PPARα reporter gene assays vs. enzymatic inhibition tests). Cross-reference purity data (HPLC, -NMR) and control for batch-to-batch variability .

Q. What methods are suitable for assessing enantiomeric purity, given the compound’s chiral center?

- Methodological Answer : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane/isopropanol (85:15 v/v) mobile phase. Compare retention times with enantiomerically pure standards. Polarimetry (specific rotation [α]) can quantify optical activity, with deviations >2° indicating contamination .

Q. How can receptor interaction studies be designed to explore its pharmacological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to PPARα (e.g., KD values). Pair with molecular docking simulations (AutoDock Vina) to map interactions at the ligand-binding domain. Validate functional activity via luciferase-based reporter assays in HEK293 cells transfected with PPARα-responsive promoters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.